Simmondsin 2'-ferulate

Vue d'ensemble

Description

Simmondsin 2’-ferulate: is a derivative of simmondsin, a compound found in the seeds of the jojoba plant (Simmondsia chinensis).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of simmondsin 2’-ferulate involves the extraction of simmondsin from jojoba seeds, followed by its chemical modification. The extraction process typically uses polar organic solvents to dissolve simmondsin from the plant material . The crude extract is then purified using techniques such as activated carbon treatment to remove impurities .

Industrial Production Methods: Industrial production of simmondsin 2’-ferulate involves large-scale extraction and purification processes. The defatted jojoba meal, which contains simmondsin and its derivatives, is treated with solvents to extract the desired compounds. The extract is then concentrated and purified to obtain simmondsin 2’-ferulate .

Analyse Des Réactions Chimiques

Types of Reactions: Simmondsin 2’-ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Applications De Recherche Scientifique

Chemical Applications

Chemical Properties and Reactions

Simmondsin 2'-ferulate is studied for its unique chemical properties, including its potential as a precursor for synthesizing other valuable compounds. It undergoes various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing sodium borohydride.

- Substitution : Involving nucleophiles like hydroxide ions.

These reactions facilitate the modification of this compound for specific applications in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various fungi and bacteria, making it a candidate for developing new antimicrobial treatments. A study highlighted its effectiveness against Candida albicans and Staphylococcus aureus, suggesting its potential in clinical applications.

Appetite Regulation

This compound has been identified as a compound that can reduce food intake in animal studies. This property positions it as a potential therapeutic agent for weight management. Animal trials demonstrated significant reductions in food consumption when subjects were administered varying doses of simmondsin derivatives .

Medical Applications

Therapeutic Potential

The anorexic effects of this compound have led to investigations into its use in obesity treatment. Studies have shown that it may interact with specific molecular targets involved in appetite regulation, possibly inhibiting enzymes related to hunger signals.

Toxicity Studies

While simmondsin itself has been associated with toxicity at high doses, research on this compound indicates a need for further investigation into its safety profile. Preliminary studies have suggested lower toxicity levels compared to its parent compound, but comprehensive toxicity assessments are still required .

Industrial Applications

Animal Feed Additive

In the agricultural sector, this compound is utilized as a natural additive in animal feed to control appetite. Its incorporation into ruminant diets has been studied to assess its effects on feed intake and overall health. Research indicates that it can help modulate dietary intake without adverse effects on animal welfare .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Food Science demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use in food preservation and safety .

- Weight Management Trials : Research conducted on rodents showed that administering this compound led to a significant decrease in food intake over a controlled period, supporting its application in obesity treatments .

- Animal Feed Research : A comparative study evaluated the effects of jojoba meal containing simmondsin derivatives on ruminant diets, revealing improved feed efficiency when substituting conventional feeds with jojoba meal containing this compound .

Mécanisme D'action

The mechanism of action of simmondsin 2’-ferulate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes and pathways involved in appetite regulation . The presence of a cyano group in its structure is thought to play a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

Simmondsin: The parent compound of simmondsin 2’-ferulate, known for its appetite-suppressing properties.

Simmondsin 2’-trans-ferulate: Another derivative of simmondsin with similar chemical properties but different biological activities.

Uniqueness: Simmondsin 2’-ferulate is unique due to its specific chemical structure, which includes a ferulate group.

Conclusion

Simmondsin 2’-ferulate is a compound with diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research and industrial interest.

Activité Biologique

Simmondsin 2'-ferulate is a derivative of simmondsin, a compound predominantly found in the seeds of the jojoba plant (Simmondsia chinensis). This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on appetite regulation, and potential toxicity.

Overview of this compound

This compound is synthesized through the extraction of simmondsin from jojoba seeds, followed by chemical modification. It exhibits unique chemical properties that make it a subject of interest in various fields, including biology and medicine.

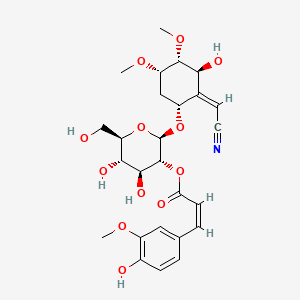

Chemical Structure

The compound features a ferulate group attached to the simmondsin backbone, which contributes to its biological activities.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various fungi and bacteria. It has been shown to inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial treatments.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

This table summarizes the inhibition zones observed in studies evaluating the antimicrobial efficacy of this compound against selected pathogens .

Appetite Regulation

This compound has demonstrated anorexic effects in animal studies. It has been observed to reduce food intake significantly, indicating its potential use in weight management therapies.

- In a study involving rats, administration of this compound resulted in a 30% reduction in food consumption over a period of five days compared to control groups .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets related to appetite regulation. It is believed to inhibit certain enzymes and pathways that control hunger signals in the body.

Toxicity Studies

While simmondsin itself has an LD50 of approximately 4 g/kg for rats, the toxicity profile for this compound remains less well-defined. Initial studies suggest that it may have lower toxicity than its parent compound; however, further research is necessary to establish its safety profile comprehensively .

Case Study: Jojoba Meal Evaluation

A significant study evaluated detoxified jojoba meal containing simmondsin and this compound. The results indicated that while untreated jojoba meal was highly toxic (leading to high mortality rates), detoxified versions showed improved safety and palatability for animal consumption .

| Treatment Type | Simmondsin Content (%) | Mortality Rate (%) |

|---|---|---|

| Untreated Jojoba Meal | 4.2 | 100 |

| Detoxified Jojoba Meal | <0.05 | 0 |

This table illustrates the dramatic difference in safety between untreated and detoxified jojoba meal containing simmondsin derivatives .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO12/c1-34-17-10-13(4-6-15(17)29)5-7-20(30)39-25-23(33)22(32)19(12-28)38-26(25)37-16-11-18(35-2)24(36-3)21(31)14(16)8-9-27/h4-8,10,16,18-19,21-26,28-29,31-33H,11-12H2,1-3H3/b7-5-,14-8+/t16-,18+,19-,21+,22-,23+,24+,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXJMPVVJCHQIB-NSQTZXJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C\C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67411-22-7 | |

| Record name | Simmondsin 2'-ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067411227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.